molecular formula C22H23ClN2 B10921628 4-chloro-1-cyclopentyl-3,5-bis(4-methylphenyl)-1H-pyrazole

4-chloro-1-cyclopentyl-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10921628
M. Wt: 350.9 g/mol
InChI Key: KGARDIPERQCLIU-UHFFFAOYSA-N
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Description

4-chloro-1-cyclopentyl-3,5-bis(4-methylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a chloro group, a cyclopentyl group, and two methylphenyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-cyclopentyl-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the cyclopentyl group: This can be done through alkylation reactions using cyclopentyl halides in the presence of a base.

    Attachment of the methylphenyl groups: This can be achieved through Friedel-Crafts alkylation reactions using methylphenyl halides and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-1-cyclopentyl-3,5-bis(4-methylphenyl)-1H-pyrazole would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3,5-bis(4-methylphenyl)-1H-pyrazole
  • 4-chloro-1-phenyl-3,5-bis(4-methylphenyl)-1H-pyrazole
  • 1-cyclopentyl-3,5-bis(4-methylphenyl)-1H-pyrazole

Uniqueness

4-chloro-1-cyclopentyl-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to the combination of its chloro, cyclopentyl, and methylphenyl groups, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C22H23ClN2

Molecular Weight

350.9 g/mol

IUPAC Name

4-chloro-1-cyclopentyl-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C22H23ClN2/c1-15-7-11-17(12-8-15)21-20(23)22(18-13-9-16(2)10-14-18)25(24-21)19-5-3-4-6-19/h7-14,19H,3-6H2,1-2H3

InChI Key

KGARDIPERQCLIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2C3CCCC3)C4=CC=C(C=C4)C)Cl

Origin of Product

United States

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